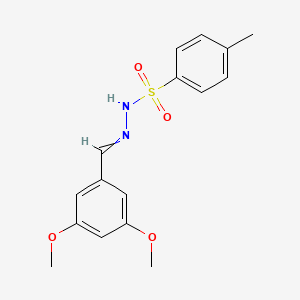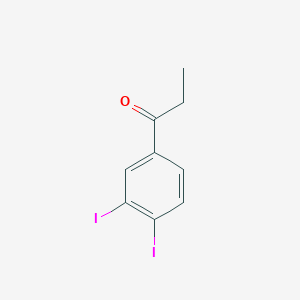
1-(3,4-Diiodophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Diiodophenyl)propan-1-one is an organic compound with the molecular formula C9H8I2O It is characterized by the presence of two iodine atoms attached to a phenyl ring, which is further connected to a propanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diiodophenyl)propan-1-one typically involves the iodination of a precursor compound. One common method is the iodination of 3,4-dimethoxypropiophenone using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the precursor compound is treated with iodine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(3,4-Diiodophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
1-(3,4-Diiodophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-Diiodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atoms and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-1-one: Similar structure but with methoxy groups instead of iodine atoms.
1-(3,4-Dichlorophenyl)propan-1-one: Similar structure but with chlorine atoms instead of iodine atoms.
1-(3,4-Dibromophenyl)propan-1-one: Similar structure but with bromine atoms instead of iodine atoms.
Uniqueness
1-(3,4-Diiodophenyl)propan-1-one is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and specific reactivity patterns. The iodine atoms also influence the compound’s physical properties, such as density and boiling point, making it distinct from its chloro, bromo, and methoxy analogs.
特性
分子式 |
C9H8I2O |
|---|---|
分子量 |
385.97 g/mol |
IUPAC名 |
1-(3,4-diiodophenyl)propan-1-one |
InChI |
InChI=1S/C9H8I2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |
InChIキー |
GGPMPTCDJHFIJF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


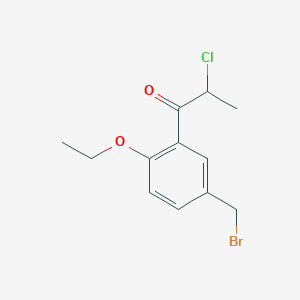
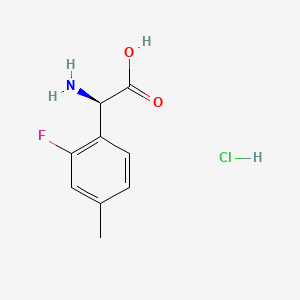
![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)
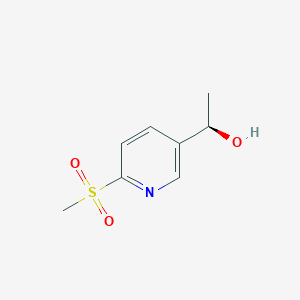
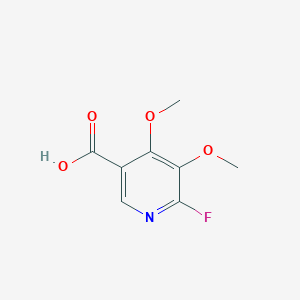
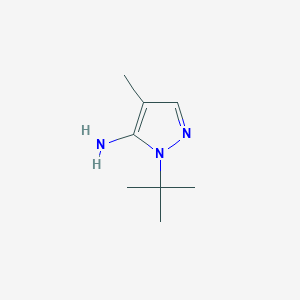
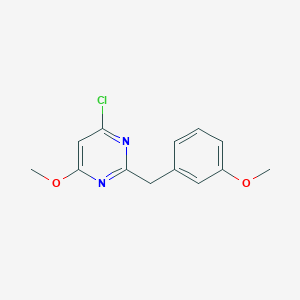
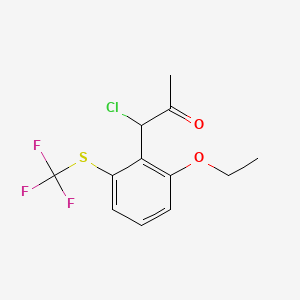
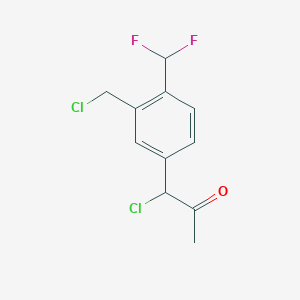
![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)
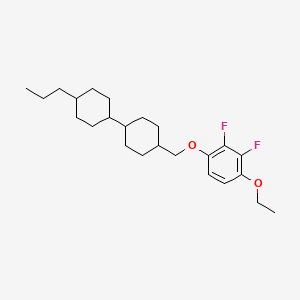
![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)

